5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one
Overview
Description
5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 6th position on the isoindolinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 5-bromo-2,3-dihydro-1H-isoindol-1-one with nitric acid under controlled conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products
Mechanism of Action
The mechanism of action of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one include:
5-bromo-2,3-dihydro-1H-isoindol-1-one: Lacks the nitro group, making it less reactive in redox reactions.
6-nitro-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, affecting its ability to participate in halogen bonding.
5-chloro-6-nitro-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions
The uniqueness of this compound lies in the combination of both the bromine and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZNCBCSKKEKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-95-4 | |
Record name | 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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